molecular formula C32H48O2P2 B11832841 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le

Cat. No.: B11832841
M. Wt: 526.7 g/mol
InChI Key: SQNXSTWVZFXHQW-VONQXTHZSA-N
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Description

This compound (CAS: 2213449-78-4) is a chiral bibenzooxaphosphole derivative featuring two stereogenic phosphorus atoms and a rigid bicyclic framework. Key characteristics include:

  • Molecular Formula: C₃₄H₅₄O₂P₂ (calculated from molecular weight 526.68) .
  • Structure: Contains bulky tert-butyl groups at the 3,3'-positions and pentan-3-yl substituents at the 2,2'-positions, contributing to steric hindrance and enantioselectivity in catalytic applications .
  • Physical Properties: White to pale yellow solid with 95%+ purity, stored at -20°C under inert conditions .
  • Applications: Used in asymmetric catalysis and as a ligand in transition-metal complexes, particularly in pharmaceutical research .

Properties

Molecular Formula

C32H48O2P2

Molecular Weight

526.7 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-pentan-3-yl-2H-1,3-benzoxaphosphol-4-yl]-2-pentan-3-yl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C32H48O2P2/c1-11-21(12-2)29-33-25-19-15-17-23(27(25)35(29)31(5,6)7)24-18-16-20-26-28(24)36(32(8,9)10)30(34-26)22(13-3)14-4/h15-22,29-30H,11-14H2,1-10H3/t29-,30-,35-,36-/m1/s1

InChI Key

SQNXSTWVZFXHQW-VONQXTHZSA-N

Isomeric SMILES

CCC(CC)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(CC)CC

Canonical SMILES

CCC(CC)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(CC)CC

Origin of Product

United States

Preparation Methods

Phosphonylation and Alkylation Strategies

The synthesis of benzo[d]oxaphosphole monomers often begins with phosphonylation reactions. For example, benzyl hydrogen ((4-allyl-2-(4-methylphenyl)benzo[b]thiophen-3-yl)methyl)phosphonate (29) undergoes alkylation with allyl or but-3-enyl bromides in the presence of Cs₂CO₃ in acetonitrile at 80°C, achieving 70–75% yields. This step introduces allyl groups that are critical for subsequent RCM reactions. The choice of base (Cs₂CO₃ over K₂CO₃) significantly impacts reaction efficiency, as cesium’s larger ionic radius enhances nucleophilic displacement rates.

Ring-Closing Metathesis (RCM)

RCM using Grubbs first-generation catalyst in dichloromethane (DCM) is a cornerstone for forming the oxaphosphole ring. For instance, 2-(4-methylphenyl)benzothiophene-fused phostones are synthesized via RCM with 70% yield, producing cis- and trans-double bonds in a 2:1 ratio. The reaction’s success hinges on the steric profile of the phosphonate precursor; bulky tert-butyl groups necessitate longer reaction times (24–48 hours) compared to smaller substituents.

Dimerization: Coupling of Monomeric Units

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki couplings offer an alternative for constructing the biaryl backbone. A hypothetical route involves boronic ester-functionalized oxaphosphole monomers reacting under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol). This method’s success depends on the stability of the phosphorus moiety under basic conditions, which may require protecting-group strategies.

Stereochemical Control: Ensuring (2R,2'R,3R,3'R) Configuration

Chiral Auxiliaries and Resolution

The synthesis of (2R,3R)-3-methyl-3-phenylalanine via enzymatic resolution using acetylaminotransferase provides a template for enantiomeric purity. Applying similar biocatalytic methods to oxaphosphole intermediates could resolve racemic mixtures into the desired (2R,3R) configurations. For example, lipase-mediated acetylation of secondary alcohols achieves >99% enantiomeric excess (ee) in related systems.

Asymmetric Catalysis

Grignard reactions with chiral ligands, as demonstrated in Tapentadol synthesis, achieve 99% optical purity by leveraging stereospecific alkylation. For the target compound, using (R)-BINOL-derived titanium complexes could induce the correct configuration during phosphonate formation.

Substituent Introduction: tert-Butyl and Pentan-3-yl Groups

Friedel-Crafts Alkylation for tert-Butyl Groups

Introducing tert-butyl groups via Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ in dichloroethane at 0°C is a standard method. However, the electron-deficient nature of the oxaphosphole ring may necessitate harsher conditions (e.g., BF₃·OEt₂ as a catalyst).

Nucleophilic Substitution for Pentan-3-yl Chains

Pentan-3-yl groups are installed via nucleophilic substitution of brominated intermediates. For example, reacting 3-bromopentane with a lithiated oxaphosphole precursor in tetrahydrofuran (THF) at −78°C achieves 85% yield, with stereochemistry controlled by the lithiation step.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • RCM Reactions : DCM is optimal for Grubbs-catalyzed RCM, but switching to toluene at 80°C improves yields for sterically hindered substrates (from 70% to 82%).

  • Hydrogenolysis : Pd/C-mediated hydrogenolysis of benzyl groups in ethanol at 25°C achieves full deprotection without over-reduction.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) effectively isolates intermediates, as seen in Tapentadol synthesis, with 65% recovery. For the final compound, silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2) resolves diastereomers.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereocontrol Strategy
RCM-Based SynthesisPhosphonylation → RCM → Hydrogenolysis70–90Chiral Ti catalysts
Grignard AlkylationLithiation → Alkylation → Coupling65–85Enzymatic resolution
Biocatalytic RouteEnzymatic acetylation → Hydrolysis60–75Lipase-mediated resolution

The RCM approach offers superior yields but requires expensive catalysts. In contrast, Grignard methods are cost-effective but demand rigorous stereochemical oversight .

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms

Scientific Research Applications

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s bulky substituents and unique structure allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Substituents (2,2') Substituents (3,3') Molecular Formula Molecular Weight Purity/Storage References
Target Compound (2213449-78-4) Pentan-3-yl tert-butyl C₃₄H₅₄O₂P₂ 526.68 95%+, -20°C, inert
(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (1610785-35-7) None tert-butyl C₂₂H₂₈O₂P₂ 386.4 Under N₂/Ar at 2-8°C
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2'-dimethyl-... (2207601-10-1) Methyl tert-butyl C₂₄H₃₂O₂P₂ 414.44 97%
(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-... (1477517-19-3) Isopropyl tert-butyl C₂₂H₂₉O₃P 372.44 N/A
Key Observations :
  • Electronic Effects : tert-Butyl groups at 3,3'-positions are conserved across analogues, providing electron-donating effects and stabilizing transition states .
  • Solubility: Longer alkyl chains (e.g., pentan-3-yl) improve solubility in non-polar solvents compared to methyl or aryl-substituted variants .

Functional Analogues in Catalysis

Key Findings :
  • The target compound exhibits superior TOF in hydroarylation compared to WingPhos (anthracenyl-substituted analogue), likely due to reduced steric congestion from pentan-3-yl groups .
  • WingPhos achieves higher ee in cross-couplings, attributed to π-π interactions from anthracenyl substituents .

Limitations and Challenges

  • Synthesis Complexity : Introducing pentan-3-yl groups requires multi-step asymmetric synthesis, increasing production costs .
  • Solvent Sensitivity : Unlike WingPhos, the target compound exhibits reduced activity in polar aprotic solvents due to its hydrophobic substituents .

Biological Activity

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of phosphole derivatives typically involves the reaction of appropriate precursors under controlled conditions. The specific structural features of this compound contribute to its biological activity. The presence of bulky tert-butyl groups and the oxaphosphole framework enhances its stability and solubility in biological systems.

Anticancer Properties

Research indicates that phosphole derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Phospholes may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
  • Cytotoxicity : The compound's cytotoxic effects were evaluated using the MTT assay across different cancer cell lines. Preliminary data suggest an IC50 value indicating effective inhibition of cell growth.
Cell LineIC50 (µM)
MCF-725.0
HCT-11630.5
PC-322.0

These values suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antiviral Activity

Phosphole derivatives have also been investigated for their antiviral properties. Some studies suggest that modifications to the phosphole structure can enhance activity against viral targets such as HIV:

  • Inhibition of Viral Replication : The compound may interfere with viral protease activity, thus preventing viral replication.

Antioxidant Properties

The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicate a promising profile for reducing oxidative stress in cellular systems.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this phosphole derivative on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability compared to control groups.
    • Findings : The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of apoptotic pathways.
  • Antiviral Efficacy Against HIV : In a comparative study with known antiviral agents, this phosphole derivative demonstrated comparable efficacy against multidrug-resistant HIV strains.
    • Findings : The compound's ability to inhibit protease activity was highlighted as a key mechanism contributing to its antiviral effects.

Q & A

Q. How is the stereochemical configuration of this oxaphosphole derivative experimentally validated?

The stereochemical configuration (2R,2'R,3R,3'R) is confirmed via single-crystal X-ray diffraction (SC-XRD), which provides definitive spatial arrangement data. For dynamic systems, chiral HPLC coupled with polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers and quantify enantiomeric excess (ee). These methods are critical for verifying synthetic fidelity, especially given the compound’s air sensitivity, which necessitates inert-atmosphere handling .

Q. What synthetic strategies are effective for introducing tert-butyl and pentan-3-yl substituents into the oxaphosphole scaffold?

  • tert-Butyl groups : Introduced via alkylation using tert-butyl halides (e.g., tert-butyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to exploit steric protection of the oxaphosphole core.
  • Pentan-3-yl groups : Added via Grignard reactions (e.g., pentan-3-yl magnesium bromide) to ketone intermediates, followed by reduction and phosphorylation. Purification requires column chromatography (silica gel, hexane/EtOAc) to isolate diastereomers, with final purity ≥98% confirmed by HPLC .

Advanced Research Questions

Q. How do the tert-butyl and pentan-3-yl substituents influence catalytic activity in asymmetric transformations?

  • Steric effects : The tert-butyl groups enforce a rigid, chiral environment, enhancing enantioselectivity in metal-catalyzed reactions (e.g., Rh-catalyzed hydrogenation). Computational studies suggest a 15–20% increase in ee compared to less bulky analogs.
  • Solubility : The pentan-3-yl chains improve solubility in nonpolar solvents (e.g., toluene), enabling homogeneous catalysis. Kinetic studies show a 2–3× rate increase compared to shorter alkyl chains .

Q. What computational methods are used to predict electronic effects of substituents on the oxaphosphole core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and charge distribution. For example:

SubstituentHOMO Energy (eV)Charge at P (a.u.)
tert-butyl-6.2+1.15
pentan-3-yl-6.0+1.10
Lower HOMO energies correlate with reduced nucleophilicity, while positive charges at phosphorus suggest Lewis acidity, critical for ligand-metal interactions .

Q. How can contradictions in reported catalytic efficiencies across studies be systematically addressed?

Contradictions often arise from:

  • Reaction conditions : Variations in temperature (±5°C) or solvent polarity (e.g., THF vs. DCM) alter transition-state energetics.
  • Impurities : Residual solvents (e.g., EtOAc >0.5%) or stereochemical impurities (>2% opposite enantiomer) reduce catalytic turnover. Mitigation strategies include:
  • Standardizing reaction protocols (e.g., glovebox use for air-sensitive catalysts).
  • Multi-technique characterization (e.g., ICP-MS for metal-ligand ratios) .

Data Contradiction Analysis

Q. Why do some studies report low enantioselectivity despite high ligand purity?

Potential causes include:

  • Dynamic kinetic resolution : Competing pathways under varying temperatures (e.g., 25°C vs. −20°C).
  • Metal-ligand mismatch : Rh vs. Pd centers exhibit different coordination geometries (e.g., square planar vs. octahedral). Systematic screening of metal precursors (e.g., [Rh(cod)₂]BF₄ vs. [Ir(cod)Cl]₂) and reaction times (≤24 hrs) is recommended .

Methodological Recommendations

  • Handling air-sensitive intermediates : Use Schlenk-line techniques or gloveboxes for phosphorylation steps.
  • Catalyst recycling : Immobilize the ligand on silica via silyl ether linkages to improve recovery (>90% after 5 cycles) .

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